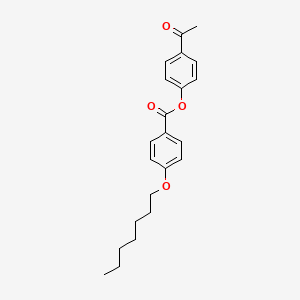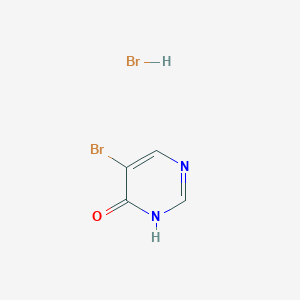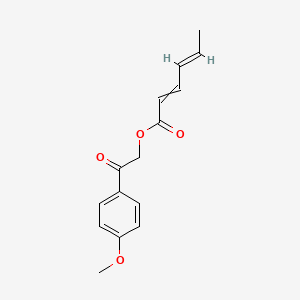![molecular formula C15H16O B11714044 2'-Allyl-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B11714044.png)
2'-Allyl-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Allyl-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an allyl group attached to the biphenyl structure, which is further modified by a ketone group at the 3-position. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Allyl-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as biphenyl and allyl bromide.
Allylation: The biphenyl is subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the allyl group to the biphenyl structure.
Hydrogenation: The allylated biphenyl is then hydrogenated using a palladium catalyst to reduce the double bond in the allyl group, resulting in the formation of 5,6-dihydro-[1,1’-biphenyl].
Oxidation: Finally, the compound undergoes oxidation using an oxidizing agent such as chromium trioxide to introduce the ketone group at the 3-position, yielding 2’-Allyl-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2’-Allyl-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2’-Allyl-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2’-Allyl-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied.
類似化合物との比較
Similar Compounds
2’-Methyl-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one: Similar structure with a methyl group instead of an allyl group.
2’-Ethyl-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one: Contains an ethyl group instead of an allyl group.
2’-Propyl-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one: Features a propyl group in place of the allyl group.
Uniqueness
The presence of the allyl group in 2’-Allyl-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one imparts unique reactivity and properties compared to its similar compounds. This makes it a valuable compound for specific chemical transformations and applications.
特性
分子式 |
C15H16O |
|---|---|
分子量 |
212.29 g/mol |
IUPAC名 |
3-(2-prop-2-enylphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H16O/c1-2-6-12-7-3-4-10-15(12)13-8-5-9-14(16)11-13/h2-4,7,10-11H,1,5-6,8-9H2 |
InChIキー |
UUTUUBNJWPNQQF-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=CC=CC=C1C2=CC(=O)CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}propanoic acid](/img/structure/B11713968.png)
![(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B11713972.png)

![Methyl 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B11713986.png)
![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-(3,4-dichlorophenyl)benzamide](/img/structure/B11713993.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11714001.png)
![2-[(E)-[(4-Methoxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11714005.png)

![4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid](/img/structure/B11714013.png)
![[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride](/img/structure/B11714028.png)
![(2E)-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11714034.png)

![2-[2-(1-Cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid](/img/structure/B11714050.png)

